4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Scientific Research Applications
Corrosion Inhibition
4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. Studies using various techniques, including electrochemical impedance spectroscopy, scanning electron microscopy, and density functional theory, have shown high inhibition performance of these derivatives, suggesting their potential application in corrosion protection of metals (Saady et al., 2021).
Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through multi-step reactions involving nitration, chlorination, N-alkylation, reduction, and condensation. These synthesis processes and the structures of the compounds formed have been confirmed through various spectroscopic methods, highlighting its role in the preparation of biologically significant molecules (Wang et al., 2016).
Novel Synthesis Methods
Innovative methods have been developed for synthesizing derivatives of this compound. One such method involves microwave irradiation, which has been shown to be a simple and effective route for the synthesis, leading to well-characterized compounds with potential applications in various fields (Biradar et al., 2009).
Antimicrobial Properties
Derivatives of this compound have been studied for their antimicrobial properties. Syntheses of oxopyrimidines and thiopyrimidines involving this compound have shown potential antibacterial and antifungal activities, indicating its significance in the development of new antimicrobial agents (Ladani et al., 2009).
Halogenation Studies
The halogenation of imidazo[4,5-c]pyridinones, including derivatives of this compound, has been extensively studied. Such research provides insights into the chemical properties and reactivity of these compounds, which are crucial for their potential applications in various chemical and pharmaceutical industries (Yutilov & Svertilova, 1994).
Drug Synthesis and Molecular Docking
This compound is involved in the synthesis of novel derivatives with potential applications as drug candidates. Studies on the synthesis, structure elucidation, and molecular docking of these derivatives have been conducted, showcasing their potential as tyrosyl-tRNA synthetase inhibitors, a target for antimicrobial and anticancer drugs (Jabri et al., 2023).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .
Biochemical Pathways
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds .
Result of Action
The suzuki–miyaura coupling reaction, which this compound may be involved in, is a critical process in the synthesis of various organic compounds .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2FN3/c13-11-10-9(7(16)4-17-11)18-12(19-10)8-5(14)2-1-3-6(8)15/h1-4H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOGJQLJHQFCSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=C3F)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743609 |
Source
|
Record name | 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334411-83-4 |
Source
|
Record name | 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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